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gamma-Octalactone - 104-50-7

gamma-Octalactone

Catalog Number: EVT-505306
CAS Number: 104-50-7
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gamma-Octalactone, also known as 4-hexyldihydro-2(3H)-furanone, is a naturally occurring lactone, a cyclic ester derived from a hydroxyl carboxylic acid. [, , , , , , , ] It is commonly found in various fruits, particularly peaches, and contributes to their characteristic aroma. [, , ] This compound is also found in several other natural sources, including:

  • Plants: Oak wood [, , , , , , , , , , , , ], Eucalyptus leaves [, ], and Pawpaw fruit [].
  • Wines: Notably present in Australian wines [], Sauternes wines [, ], and Spanish red wines [, ].
  • Other Sources: Cider brandy [], beef headspace [], and even sow milk [].

Gamma-Octalactone plays a significant role in scientific research, particularly in the fields of food science, flavor chemistry, and analytical chemistry. Its presence in various natural products and its distinct aroma make it a valuable compound for studying flavor profiles, aroma development, and the impact of different factors (like processing, storage, and origin) on the sensory qualities of food and beverages. [, , , , , , , , , , , , , , , , , , , , , ]

β-Methyl-γ-octalactone

  • Compound Description: β-Methyl-γ-octalactone, also known as oak lactone, is a significant contributor to the aroma of oak-aged wines and spirits, imparting a coconut and woody character. It exists as four stereoisomers, with the (3S,4S) and (3S,4R) isomers being commonly found in aged beverages [, ].
  • Relevance: β-Methyl-γ-octalactone shares a similar lactone ring structure with γ-Octalactone, differing by the presence of a methyl group at the β-position. The presence and concentration of these isomers, along with γ-Octalactone, can be indicative of the type of oak used in aging barrels and the toasting conditions applied [, ].

γ-Nonalactone

  • Compound Description: γ-Nonalactone is another lactone compound found in various fruits, including mangoes, and contributes to their creamy, fruity aroma [].
  • Relevance: γ-Nonalactone is structurally similar to γ-Octalactone, with an additional methylene group in its side chain. It is often found alongside γ-Octalactone in food and beverages, contributing to their overall aroma profile [].

γ-Decalactone

  • Compound Description: γ-Decalactone, also known as 4-decanolide, is a lactone known for its strong, fruity, peach-like aroma. It is found in various fruits, including peaches and strawberries [].
  • Relevance: γ-Decalactone shares a similar lactone structure with γ-Octalactone, differing by two methylene groups in the side chain. It is often found alongside γ-Octalactone in fruits and contributes to their overall fruity and sweet aroma profile [].

γ-Dodecalactone

  • Compound Description: γ-Dodecalactone, or 4-dodecanolide, is a lactone recognized for its sweet, coconut-like aroma, commonly found in peaches and lactones [].
  • Relevance: γ-Dodecalactone belongs to the same class of lactone compounds as γ-Octalactone, differing in the length of its side chain by four methylene groups. It often co-occurs with γ-Octalactone in various food products, contributing to their overall sensory profile [].

(3S, 4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid 6'-O-gallate

  • Compound Description: (3S, 4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid 6'-O-gallate is a key precursor to cis-β-methyl-γ-octalactone, found in oak wood [, ].
  • Relevance: This compound is a precursor to β-methyl-γ-octalactone, highlighting the interconnected nature of aroma compound formation in oak wood. Its presence ultimately influences the sensory profile of products aged in oak, which also often contain γ-Octalactone [, ].

7-Hydroxycoumarin

  • Compound Description: 7-Hydroxycoumarin, also known as umbelliferone, is a coumarin derivative found in various plants. It exhibits anti-QS (quorum sensing) properties, a mechanism by which bacteria communicate and regulate gene expression [].
  • Relevance: 7-Hydroxycoumarin, while structurally distinct from γ-Octalactone, has been studied in combination with γ-Octalactone and other plant-derived molecules for their potential synergistic effects in inhibiting bacterial quorum sensing. This research suggests the potential of using these compounds together for their antimicrobial properties [].

4-Hexylresorcinol

  • Compound Description: 4-Hexylresorcinol is an alkylresorcinol known for its antiseptic and disinfectant properties. It is commonly used in throat lozenges and topical antiseptic preparations [, ].
  • Relevance: Similar to 7-hydroxycoumarin, 4-hexylresorcinol, while not structurally related to γ-Octalactone, has been investigated in combination with it and other plant compounds for potential synergistic effects on broiler chicken productivity and health. This research suggests that combining these compounds may offer benefits for animal feed applications [, ].

Vanillin

  • Compound Description: Vanillin is a phenolic aldehyde and a primary component of vanilla bean extract. It contributes significantly to the characteristic vanilla aroma and is widely used as a flavoring agent in food and beverages [].
  • Relevance: Vanillin, while structurally distinct from γ-Octalactone, is often found alongside it in oak-aged beverages. Both compounds contribute to the complex aroma profile of these products. Additionally, vanillin, along with γ-Octalactone, was investigated for its potential as a feed attractant in zebrafish, highlighting its role in sensory perception and feeding behavior [, ].
Source and Classification

Gamma-octalactone is derived from caprylic acid through fermentation processes involving specific microorganisms. It belongs to the family of lactones, which are cyclic esters formed from hydroxy acids. The lactone classification is based on the position of the ester link relative to the carboxyl group; gamma-lactones have their ester bond formed between the carboxyl group and a hydroxyl group that is three carbons away .

Synthesis Analysis

The synthesis of gamma-octalactone can be achieved through various methods, primarily focusing on microbiological processes. One significant method involves the fermentation of caprylic acid or ethyl caprylate using fungi such as Mortierella circinelloides. The process typically includes the following steps:

  1. Fermentation Setup: A nutrient broth containing nitrogen sources, carbohydrates, and minerals is prepared. The broth is inoculated with a culture of the chosen microorganism.
  2. Substrate Addition: Caprylic acid is introduced into the broth at controlled rates to maintain optimal fermentation conditions.
  3. Incubation: The fermentation occurs under specific conditions (e.g., temperature around 27°C, pH maintained at approximately 7.1) for several hours until a stable concentration of gamma-octalactone is achieved.
  4. Extraction and Purification: Post-fermentation, the broth is acidified and extracted using organic solvents like methylene chloride. The extract undergoes distillation to isolate gamma-octalactone .

The yield can vary but has been reported to reach up to 56% in some processes .

Molecular Structure Analysis

Gamma-octalactone has a distinct molecular structure characterized by its cyclic ester formation. The structure includes:

  • A lactone ring formed by the condensation of a hydroxy acid.
  • A butyl substituent at position 5, contributing to its aroma and flavor properties.

The molecular geometry allows for stereoisomerism, resulting in different enantiomers that may exhibit varying sensory characteristics. The specific arrangement of atoms influences both its physical properties and its reactivity in chemical reactions .

Chemical Reactions Analysis

Gamma-octalactone participates in various chemical reactions typical of lactones, including:

  • Hydrolysis: Under acidic or basic conditions, gamma-octalactone can hydrolyze back into its corresponding hydroxy acid.
  • Reduction: It can undergo reduction reactions to form alcohols or other derivatives.
  • Reactions with Nucleophiles: Gamma-octalactone can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the lactone ring.

These reactions are significant in synthetic organic chemistry, particularly in developing flavor compounds or modifying existing lactones for enhanced properties .

Mechanism of Action

The mechanism of action for gamma-octalactone primarily involves its olfactory properties, where it acts as an odorant. Upon inhalation or ingestion, it interacts with olfactory receptors in the nasal cavity, triggering sensory pathways that result in flavor perception.

In terms of biochemical interactions, gamma-octalactone may influence metabolic pathways related to flavor enhancement or aroma development during fermentation processes. Its presence can also affect consumer preferences in food products due to its pleasant scent profile .

Physical and Chemical Properties Analysis

Gamma-octalactone exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 142.19 g/mol.
  • Boiling Point: Generally around 170°C under standard atmospheric pressure.
  • Solubility: It is soluble in organic solvents such as ethanol and ether but has limited solubility in water.
  • Odor Profile: Characterized by a creamy coconut-like aroma, contributing significantly to its applications in flavoring agents.

These properties make gamma-octalactone an attractive compound for various industrial applications .

Applications

Gamma-octalactone finds extensive applications across multiple fields:

  1. Food Industry: Used as a flavoring agent in products like baked goods, dairy products, and beverages due to its pleasant aroma.
  2. Fragrance Industry: Incorporated into perfumes and cosmetics for its desirable scent profile.
  3. Research Applications: Utilized in studies focused on aroma compounds and their sensory impacts on consumer behavior.

Additionally, ongoing research explores its potential health benefits and roles in metabolic processes during fermentation, further expanding its applicability .

Introduction to Gamma-Octalactone

Historical Context and Discovery of Gamma-Octalactone

The recognition of gamma-octalactone as a significant aroma compound emerged through investigations into natural product chemistry during the mid-20th century. Early research identified its presence in tropical fruits like coconut and peach, linking its characteristic scent to these sources [3] [5]. A pivotal advancement occurred in 2010 when researchers definitively identified gamma-octalactone stereoisomers (specifically the (+)-trans isomer, also known as whiskey lactone) as the primary source of coconut-like odors in barrel-aged spirits like Cognac, Armagnac, and whiskeys [1]. This discovery highlighted its critical role in the flavor development occurring during the aging process in oak wood barrels (Quercus spp.), where it forms naturally via the degradation of oak lipids [1]. The compound was subsequently assigned the Flavor and Extract Manufacturers Association (FEMA) number 2796 and gained Generally Recognized As Safe (GRAS) status for use in foods, cementing its industrial importance [3] [6].

Structural Classification and Role in the Lactone Family

Gamma-octalactone is structurally classified as a gamma-lactone (γ-lactone), denoting a five-membered ring structure formed by the intramolecular esterification between a gamma-hydroxy group (OH on the fourth carbon) and a carboxylic acid group . This classification distinguishes it from larger delta-lactones (δ-lactones; six-membered rings), which exhibit different aroma profiles and stability characteristics .

  • Molecular Architecture: Its core structure consists of a tetrahydrofuran ring (oxygen heterocycle) fused with a ketone group at the 2-position, creating the lactone functionality. A linear butyl chain (-CH₂-CH₂-CH₂-CH₃) extends from the 5-position of the ring [2] [8].
  • Stereochemistry: Gamma-octalactone possesses a chiral center at the gamma carbon (C5). While the synthetic form is typically a racemic mixture, natural sources often contain specific enantiomers. For example, oak-derived whiskey lactone exists as four distinct stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans [1].
  • Functional Properties: The lactone ring and aliphatic chain confer low odor thresholds (detectable around 7 ppb) and high volatility, making it potent in flavor and fragrance applications [8]. Its structure allows participation in reactions typical of lactones and esters, including hydrolysis (under acidic/basic conditions), reduction, and nucleophilic addition at the carbonyl carbon [4].

Table 1: Structural and Physicochemical Properties of Gamma-Octalactone

PropertyValue/DescriptionReference
Systematic Name5-Butyloxolan-2-one [2] [8]
CAS Number104-50-7 [4] [6] [8]
Molecular FormulaC₈H₁₄O₂ [2] [4] [8]
Molecular Weight142.20 g/mol [4] [6] [8]
Structure TypeGamma-lactone (5-membered cyclic ester) [2]
AppearanceColorless to pale yellow liquid or solid [6] [8]
Odor Threshold~7 ppb [8]
Characteristic OdorStrong coconut, creamy, woody, sweet, herbaceous [2] [3] [6]
Boiling Point233 - 234 °C [6] [8]
Melting Point~91 °C [8]
Density0.970 - 0.981 g/cm³ at 25°C [6] [8]
Refractive Index (n²⁰D)1.443 - 1.447 [6] [8]
SolubilitySoluble in alcohol, oils; slightly soluble in water [4] [8]

Key Natural and Synthetic Sources

Gamma-octalactone occurs naturally in a diverse array of biological materials and is produced industrially through chemical and biotechnological routes.

Natural Occurrences:

  • Plant Kingdom: It is a significant volatile component in fruits such as coconut (Cocos nucifera), peach (Prunus persica), apricot (Prunus armeniaca), mango (Mangifera indica), and raspberry (Rubus idaeus) [3] [5] [8]. Concentrations vary significantly depending on the fruit variety and ripeness.
  • Oak Barrels: A critical source for aged alcoholic beverages. Gamma-octalactone (as whiskey lactone) is formed via the thermal degradation of oak wood lipids (particularly hydroxy fatty acids like 14-hydroxy-11-eicosanoic acid and 12-hydroxystearic acid) during barrel charring/toasting and subsequent spirit aging [1] . All four stereoisomers are present in oak, contributing to the nuanced coconut/woody notes in whiskeys, wines (e.g., oak-aged Chardonnay), and brandies (Cognac, Armagnac) [1].
  • Microbial Biosynthesis: Numerous fungi and yeasts produce gamma-octalactone as a secondary metabolite:
  • Piptoporus soloniensis (a brown-rot basidiomycete) synthesizes it when grown on medium-chain fatty acid substrates like myristic acid (C14), palmitic acid (C16), stearic acid (C18), or oleic acid (C18:1) .
  • Yeasts like Pityrosporum spp. (e.g., P. ovale, P. orbiculare) produce a complex mixture of gamma-lactones, including gamma-octalactone, when cultured on lipid-rich precursors like triolein, lecithin, or human sebum [10].
  • Mortierella circinelloides efficiently converts caprylic acid (octanoic acid) or ethyl caprylate into gamma-octalactone via fermentation [4].

Table 2: Natural Sources of Gamma-Octalactone

Source CategorySpecific ExamplesNotesReference
FruitsCoconut, Peach, Apricot, Mango, RaspberryContributes characteristic creamy/coconut aroma [3] [5] [8]
Oak Wood (Quercus)Barrels for aging whiskey, brandy, wineFormed via thermal degradation of wood lipids; key for "whiskey lactone" character [1]
Cheese & DairyBlue cheese, Butter, Milk (trace)Contributes to creamy/buttery notes [5] [8]
Meat ProductsCooked chicken, Cooked porkFormed during cooking processes [5] [8]
Fungi/YeastPiptoporus soloniensis, Mortierella circinelloides, Pityrosporum spp.Produced via microbial metabolism of fatty acids [4] [10]

Synthetic Production:Gamma-octalactone is manufactured at scale using both chemical synthesis and microbial fermentation to meet industrial demand:

  • Chemical Synthesis:
  • A traditional route involves reacting epoxy-1,2-hexane with sodio-malonic ester (diethyl malonate sodium salt). The resulting intermediate undergoes saponification (hydrolysis) to yield the corresponding hydroxy acid, which spontaneously undergoes lactonization upon acidification and heating to form gamma-octalactone [8].
  • Alternative methods utilize the cyclization of 4-hydroxyoctanoic acid under dehydrating conditions [4].
  • Microbiological Production (Biotechnology): This method is favored for producing "natural" gamma-octalactone as defined by regulatory bodies (e.g., EU, FDA), involving microbial fermentation:
  • Substrate: Caprylic acid (octanoic acid) or ethyl caprylate is the primary feedstock [4] .
  • Microorganism: Fungi like Mortierella circinelloides are commonly used [4].
  • Process:
  • Fermentation Setup: A nutrient broth (containing nitrogen, carbohydrates, minerals) is inoculated with the microbe.
  • Substrate Addition: Caprylic acid is fed into the broth under controlled conditions.
  • Incubation: Fermentation proceeds at specific temperatures (~27°C) and pH (~7.1) for several hours/days.
  • Recovery: The broth is acidified, and gamma-octalactone is extracted using organic solvents (e.g., methylene chloride) followed by distillation for purification [4].
  • Yield: Reported yields can reach up to 56% under optimized conditions [4].
  • Advantage: Produces enantiomerically enriched forms suitable for high-value flavor applications labeled as "natural".

Table 3: Comparison of Gamma-Octalactone Production Methods

MethodKey Starting Material(s)Key Process StepsYield/AdvantagesReference
Chemical SynthesisEpoxy-1,2-hexane + Sodio-malonic esterAlkylation → Saponification → Acidification/LactonizationEfficient for racemic mixture; high purity [8]
4-Hydroxyoctanoic acidCyclodehydration (acid catalyst + heat)Direct route [4]
Microbial Fermentation (Biotech)Caprylic acid (or Ethyl caprylate) + Microbe (e.g., Mortierella circinelloides)Fermentation (Substrate feed, ~27°C, pH~7.1) → Acidification → Solvent Extraction → DistillationYields up to 56%; Produces "Natural" labeled material; Enantioselective potential [4]
Lipid-rich substrates (e.g., Triolein, Lecithin) + Yeast (e.g., Pityrosporum spp.)Fermentation on solid/liquid media → Product recoveryGenerates complex lactone mixtures including gamma-octalactone [10]

Gamma-octalactone's presence in nature and its efficient synthesis routes ensure a stable supply for its widespread use across the flavor, fragrance, food, beverage, and cosmetic industries [3] [5] [6]. Its unique molecular structure remains fundamental to its sensory impact and functional versatility.

Properties

CAS Number

104-50-7

Product Name

gamma-Octalactone

IUPAC Name

5-butyloxolan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3

InChI Key

IPBFYZQJXZJBFQ-UHFFFAOYSA-N

SMILES

CCCCC1CCC(=O)O1

Solubility

soluble in alcohol and slightly soluble in wate

Synonyms

(R)-4-octanolide
4-octanolide

Canonical SMILES

CCCCC1CCC(=O)O1

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